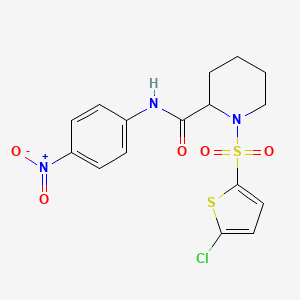

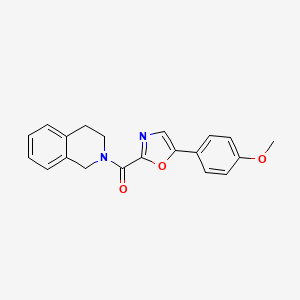

2-Oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate is a chemical compound commonly referred to as benzocaine. It is a local anesthetic that is used to numb the skin and mucous membranes. Benzocaine is widely used in various medical procedures, such as dental work, surgical procedures, and dermatological treatments.

Scientific Research Applications

Synthesis Applications

The compound 2-Oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate and related derivatives are explored in synthetic organic chemistry for various applications. For instance, a study by El‐Faham et al. (2013) highlights the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, showcasing its superiority in terms of purity and yield over traditional methods. This process involves the ring opening of N-acylisatin, demonstrating the compound's utility in synthesizing complex molecules with potential biological activity (El‐Faham et al., 2013).

Heterocyclic Compounds Synthesis

The reactivity of 2-aminobenzazoles with acetylene compounds, leading to the formation of 2-oxo and 4-oxo compounds, as reported by Ogura et al. (1973), indicates the versatility of oxo compounds in synthesizing heterocyclic compounds. This approach helps in understanding the structural variations and reactivity patterns of benzazole derivatives, contributing to the development of new heterocyclic compounds with potential applications in drug development and materials science (Ogura et al., 1973).

Fluorescent Probes Development

Shao et al. (2011) discuss the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines through a one-pot reaction, highlighting the use of β-lactam carbenes. Among these derivatives, specific compounds have been identified as efficient fluorescent probes for mercury ion detection, demonstrating the compound's potential in developing tools for environmental monitoring and chemical sensing (Shao et al., 2011).

Pharmaceutical Research

In the realm of pharmaceutical research, Koch et al. (1999) synthesized a series of oxime ligands, including derivatives activating the retinoid X receptors (RXRs). These compounds, termed rexinoids, demonstrate potential therapeutic applications in treating metabolic disorders such as obesity and diabetes, highlighting the role of 2-oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate derivatives in drug discovery and development (Koch et al., 1999).

properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 3-acetamidobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-14(22)21-17-9-5-8-16(12-17)19(24)25-13-18(23)20-11-10-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHARLTVOZYGBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-(phenethylamino)ethyl 3-acetamidobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2402114.png)

![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2402118.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2402123.png)

![N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride](/img/structure/B2402126.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2402128.png)

![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2402131.png)

![N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2402132.png)